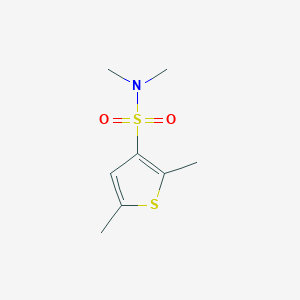

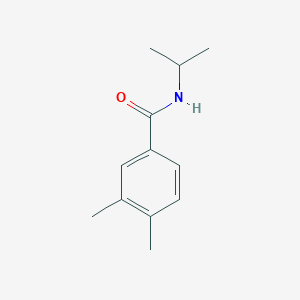

![molecular formula C14H14N4O2 B5521485 1-methyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5521485.png)

1-methyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those similar to the compound , often involves the formation of 1,3,4-oxadiazole rings, which are known for their potency and selectivity in various biological activities. For instance, the synthesis and structure-activity relationships of benzimidazole NPY Y5 receptor antagonists highlight the strategic incorporation of substituents to enhance biological activity (Ogino et al., 2008)[https://consensus.app/papers/syntheses-structureactivity-relationships-ogino/49a176dcb50751da98ef07ca3ef203a6/?utm_source=chatgpt].

Molecular Structure Analysis

The molecular structure and characterization of benzimidazole derivatives are crucial for understanding their chemical behavior and biological activity. Studies on similar compounds have utilized spectroscopic methods such as FT-IR, FT-Raman, NMR, and mass spectrometry for structure elucidation. For example, the synthesis, characterization, and anticancer evaluation of benzimidazole derivatives demonstrate the role of structural features in determining their biological activities (Salahuddin et al., 2014)[https://consensus.app/papers/synthesis-characterization-anticancer-evaluation-salahuddin/190f23e0b90b5b3097f69ea382b3adf6/?utm_source=chatgpt].

Aplicaciones Científicas De Investigación

Angiotensin II Receptor Antagonistic Activities

Benzimidazole derivatives, including structures related to 1-methyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole, have been investigated for their potential in inhibiting angiotensin II (AII) receptor, a key target in hypertension management. Studies demonstrate that certain benzimidazole-7-carboxylic acids bearing oxadiazole rings exhibit significant in vitro and in vivo AII receptor antagonistic activities. These compounds, including those bearing the 5-oxo-1,2,4-oxadiazole ring, have shown to possess high affinity for the AT1 receptor and effectively inhibit the AII-induced pressor response. Their increased lipophilicity might contribute to improved bioavailability, suggesting their potential as nonpeptide AII receptor antagonists (Kohara et al., 1996).

Antibacterial Activity

Benzimidazole derivatives containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycles have been synthesized and evaluated for their antibacterial activity. The structural elucidation based on spectral data suggests these compounds' potential against various microbial pathogens. Their antimicrobial efficacy was tested against bacteria, mold, and yeast, highlighting the versatility of benzimidazole derivatives in combating microbial infections (Tien et al., 2016).

Anticancer Screening and SAR Studies

A novel series of benzimidazole derivatives bearing 1,3,4-oxadiazole moieties have been synthesized and subjected to in vitro anticancer screening. These compounds, designed from cyclization reactions involving 2-methyl-1H-benzimidazole, were tested against various human cancer cell lines, including hepatocellular carcinoma, breast adenocarcinoma, and cervical carcinoma cells. The synthesis approach and structure-activity relationship (SAR) studies provide insights into the potential therapeutic applications of these compounds in cancer treatment (Varshney et al., 2015).

Synthesis and Characterization for Cyclooxygenase (COX-2) Inhibition

Research has led to the design and synthesis of benzimidazole analogs endowed with oxadiazole, aimed at developing selective cyclooxygenase-2 (COX-2) inhibitors. These compounds exhibit significant anti-inflammatory activity, with potential applications in the treatment of inflammation-related disorders. Their synthesis, structural characterization, and biological evaluations underscore the importance of the benzimidazole and oxadiazole combination in medicinal chemistry (Rathore et al., 2014).

Antimicrobial and Molluscicidal Activities

Further explorations into benzimidazole derivatives have revealed their antimicrobial and molluscicidal activities. Compounds synthesized from benzimidazole carrying different heterocycles were evaluated for their efficacy against pathogenic strains and pests. These studies contribute to the understanding of benzimidazole derivatives' potential in developing new antimicrobial agents and pest control measures (Nofal et al., 2002).

Propiedades

IUPAC Name |

5-(1-methylbenzimidazol-5-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c1-18-8-15-11-6-9(2-3-12(11)18)14-16-13(17-20-14)10-4-5-19-7-10/h2-3,6,8,10H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAWHMGBUUBDGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)C3=NC(=NO3)C4CCOC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluoro-5-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5521404.png)

![N-[(3S*,4R*)-1-[(3-fluoro-7-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5521413.png)

![1-[(3-chloro-4-fluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5521435.png)

![(1R*,2S*)-2-{[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}cyclopentanecarboxamide](/img/structure/B5521455.png)

![methyl 3-({[(4-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5521479.png)

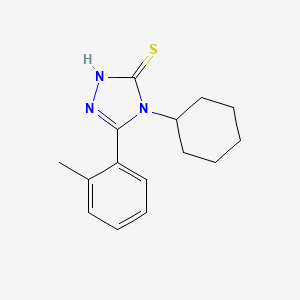

![2-(benzylthio)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5521491.png)

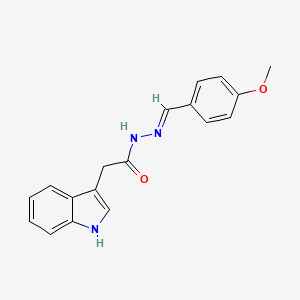

![4-bromo-N'-[(2-methoxy-1-naphthyl)methylene]benzenesulfonohydrazide](/img/structure/B5521497.png)

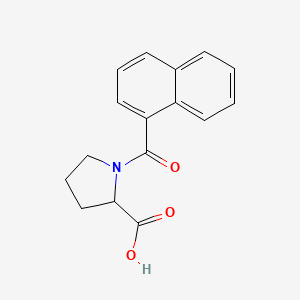

![methyl 2-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5521510.png)

![4-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5521524.png)